molecular formula C20H19N3O5 B11705708 ethyl 3-(1H-indol-3-yl)-2-[(4-nitrophenyl)formamido]propanoate

ethyl 3-(1H-indol-3-yl)-2-[(4-nitrophenyl)formamido]propanoate

Cat. No.: B11705708
M. Wt: 381.4 g/mol
InChI Key: SZUYXYUNNOAPMM-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-indol-3-yl)-2-[(4-nitrophenyl)formamido]propanoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines an indole moiety with a nitrophenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1H-indol-3-yl)-2-[(4-nitrophenyl)formamido]propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the nitrophenyl group through a formylation reaction. The final step involves esterification to form the ethyl ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-indol-3-yl)-2-[(4-nitrophenyl)formamido]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indole nitrogen or the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of corresponding oxides.

Scientific Research Applications

Ethyl 3-(1H-indol-3-yl)-2-[(4-nitrophenyl)formamido]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions, particularly those involving tryptophan metabolism.

    Medicine: Its unique structure allows it to be explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(1H-indol-3-yl)-2-[(4-nitrophenyl)formamido]propanoate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, influencing biological processes. The nitrophenyl group may also play a role in the compound’s activity by participating in electron transfer reactions. Overall, the compound’s effects are mediated through a combination of its structural features and chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-Indole-3-propanoate: A simpler indole derivative without the nitrophenyl group.

    N-(1-Ethyl-1H-indol-3-yl)-N’-methylurea: Another indole derivative with different functional groups.

    5-(1H-Indol-3-yl)-oxazole: A compound with an indole moiety and an oxazole ring.

Uniqueness

Ethyl 3-(1H-indol-3-yl)-2-[(4-nitrophenyl)formamido]propanoate is unique due to its combination of an indole moiety and a nitrophenyl group. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 3-(1H-indol-3-yl)-2-[(4-nitrobenzoyl)amino]propanoate

InChI

InChI=1S/C20H19N3O5/c1-2-28-20(25)18(11-14-12-21-17-6-4-3-5-16(14)17)22-19(24)13-7-9-15(10-8-13)23(26)27/h3-10,12,18,21H,2,11H2,1H3,(H,22,24)

InChI Key

SZUYXYUNNOAPMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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